Sodium O,O-di-sec-butyl dithiophosphate
Description
Structure
2D Structure
Properties
CAS No. |
33619-92-0 |
|---|---|
Molecular Formula |
C8H18NaO2PS2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
sodium;di(butan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS2.Na/c1-5-7(3)9-11(12,13)10-8(4)6-2;/h7-8H,5-6H2,1-4H3,(H,12,13);/q;+1/p-1 |
InChI Key |
FVLCBQUCLOPWGZ-UHFFFAOYSA-M |
SMILES |
CCC(C)OP(=S)(OC(C)CC)[S-].[Na+] |
Canonical SMILES |
CCC(C)OP(=S)(OC(C)CC)[S-].[Na+] |
Other CAS No. |
33619-92-0 |
physical_description |
Liquid |
Pictograms |
Corrosive |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of O,o Di Sec Butyl Dithiophosphates
Advanced Synthetic Routes to Sodium O,O-di-sec-butyl dithiophosphate (B1263838)
The production of Sodium O,O-di-sec-butyl dithiophosphate primarily relies on well-established chemical reactions that have been optimized for efficiency and product quality.
Direct Alcoholysis and Salt Formation Approaches
The most common method for synthesizing O,O-dialkyl dithiophosphoric acids involves the reaction of phosphorus pentasulfide (P₂S₅) with a corresponding alcohol. wikipedia.org In the case of the sec-butyl variant, sec-butanol is reacted with P₂S₅. nih.govasianpubs.org This exothermic reaction is typically carried out in a solvent like toluene (B28343) at elevated temperatures, often between 70-90°C. smolecule.combch.ro The general reaction scheme is as follows:
P₂S₅ + 4 R-OH → 2 (RO)₂P(S)SH + H₂S
where R represents the sec-butyl group.
Following the formation of O,O-di-sec-butyl dithiophosphoric acid, a neutralization step is performed to produce the sodium salt. smolecule.comresearchgate.net This is achieved by reacting the acid with a sodium base, such as sodium hydroxide (B78521) (NaOH), to yield this compound. researchgate.netgoogle.com The resulting product is an aqueous solution that can be used directly or further processed. google.com
One-pot synthesis strategies are often employed to streamline this process, eliminating the need to isolate the intermediate dithiophosphoric acid, which can be unstable. smolecule.com
Exploration of Enantioselective and Asymmetric Synthesis Strategies for sec-butyl variants
Research has ventured into the realm of asymmetric synthesis to create chiral dithiophosphoric acids. These chiral catalysts have shown effectiveness in promoting asymmetric additions to dienes and allenes, leading to the formation of heterocyclic products with high enantiomeric excess. nih.gov The mechanism is hypothesized to involve the addition of the chiral acid catalyst to the diene, followed by an Sₙ2′ displacement of the dithiophosphate intermediate. nih.gov While this research highlights the potential for creating stereochemically defined dithiophosphates, the direct enantioselective synthesis of O,O-di-sec-butyl dithiophosphate itself is an area that warrants further investigation.
Impact of Reaction Conditions on Synthetic Yields and Purity
The efficiency and quality of this compound production are heavily influenced by reaction conditions.
Temperature: Temperature is a critical parameter. For instance, the synthesis of dialkoxydithiophosphates from C2 to C12 fatty alcohols and P₄S₁₀ is typically conducted at 85°C. nih.gov However, for the tert-butanol (B103910) derivative, a lower temperature of 45°C was necessary to avoid the formation of undesired side products. nih.gov A Russian patent describes a method for producing sodium dibutyl dithiophosphate where butyl alcohol is preheated to 70°C and reacted with phosphorus pentasulfide at 75°C for 6 hours, followed by thiophosphation at 80°C for 3 hours. google.com This careful temperature control is crucial for maximizing yield and purity.
Pressure: While high-pressure studies have been conducted on zinc dialkyl dithiophosphates (ZDDPs) to understand their decomposition and film-forming properties under extreme conditions, specific data on the direct impact of pressure on the initial synthesis of this compound is less documented. researchgate.netuwo.ca However, it is known that pressure can influence reaction rates and the formation of different product phases in chemical syntheses. mdpi.com
Reactant Purity and Stoichiometry: The purity of the starting materials, particularly the phosphorus pentasulfide, can affect the speed and outcome of the reaction. google.com Maintaining a stoichiometric ratio of reactants, as outlined in various synthetic protocols, is essential for achieving high yields and minimizing the formation of byproducts. smolecule.comgoogle.com
Synthesis of Derivative Dithiophosphates with Varying Alkoxy Substituents
The fundamental synthetic route for O,O-dialkyl dithiophosphates allows for the incorporation of a wide variety of alkoxy groups by simply changing the starting alcohol. This versatility has been explored to create a range of dithiophosphate derivatives with tailored properties. For example, dithiophosphates have been synthesized using primary and secondary alcohols, as well as diols like 1,2-propanediol. nih.govsciensage.info The choice of the alkyl or aryl group has a significant impact on the properties of the final compound, including its stability and reactivity. nih.gov For instance, research has shown that dithiophosphates derived from tert-butanol hydrolyze significantly faster than those from n-butanol. nih.gov
Functionalization and Modification of the Dithiophosphate Moiety
The dithiophosphate group itself can be a point of chemical modification. One common reaction is the formation of metal salts, with zinc dialkyldithiophosphates (ZDDPs) being a prominent example used as anti-wear additives in lubricants. wikipedia.orggoogle.com The dithiophosphoric acid intermediate can be reacted with various metal oxides or salts to produce these complexes. researchgate.netgoogle.com
Furthermore, the dithiophosphate moiety can be involved in redox reactions. Studies have shown that O,O-diorganyl dithiophosphoric acids can act as redox modifiers for biomolecules like glutathione (B108866), inducing thiol-disulfide conversions and releasing hydrogen sulfide (B99878). mdpi.com The dithiophosphate can also be oxidized to form disulfides. wikipedia.org
Catalytic Aspects in the Synthesis of Dithiophosphates
Catalysis plays a significant role in optimizing the synthesis of dithiophosphates. As mentioned earlier, Lewis acids can be employed to catalyze the reaction between phosphorus pentasulfide and alcohols. researchgate.net The use of catalysts can lead to faster reaction times and more complete conversion of reactants. google.comgoogle.com Moreover, chiral dithiophosphoric acids themselves can act as catalysts in asymmetric synthesis, demonstrating the dual role these compounds can play in chemical transformations. nih.gov Some synthetic methods for related thiophosphates have even been developed to proceed under catalyst-free conditions, highlighting the ongoing efforts to create more environmentally friendly and efficient processes. rsc.orgresearchgate.net
Mechanistic Investigations of Chemical Reactivity and Transformation Pathways
Hydrolysis Mechanisms and Kinetics of Sodium O,O-di-sec-butyl dithiophosphate (B1263838)
The hydrolytic decomposition of organophosphorus compounds, including dithiophosphates, is a critical area of study due to their application in various industrial and agricultural contexts. Understanding the mechanisms and kinetics of this process is essential for predicting their environmental persistence and transformation.
Pseudofirst-Order Reaction Rates of Hydrolysis
The pseudo-first-order reaction rate can be described by the following equation: Rate = k'[Dithiophosphate]
Where:
Rate is the rate of the hydrolysis reaction.
k' is the pseudo-first-order rate constant.
[Dithiophosphate] is the concentration of the dithiophosphate compound.
Kinetic studies, often conducted at elevated temperatures like 85°C to accelerate the typically slow degradation process, confirm that a first-order kinetics model provides a better fit for the hydrolysis data compared to zero-order models. nih.govacs.org These experiments involve monitoring the decrease in the dithiophosphate concentration over time, often using techniques like ³¹P NMR spectroscopy. nih.govacs.org
Influence of Alkyl Substituent Structure on Hydrolytic Stability
The structure of the alkyl group (the R group in an (RO)₂P(S)SH molecule) has a profound impact on the hydrolytic stability of dialkyl dithiophosphates. nih.govacs.orgnih.gov Research has shown that the rate of hydrolysis is highly structure-dependent, with variations spanning several orders of magnitude based on the nature of the alkyl substituent. nih.govacs.orgresearchgate.net
A key finding is the significant difference in hydrolysis rates between dithiophosphates synthesized from primary, secondary, and tertiary alcohols. nih.govacs.org For instance, a dithiophosphate derived from a tertiary alcohol like tert-butanol (B103910) hydrolyzes thousands of times faster than one derived from a primary alcohol like n-butanol. nih.govacs.orgnih.gov The relative rates of hydrolysis follow the order: tertiary > secondary > primary.
Specifically for Sodium O,O-di-sec-butyl dithiophosphate, the sec-butyl group is a secondary alkyl substituent. Its rate of hydrolysis is faster than that of a primary analogue (e.g., from n-butanol) but significantly slower than a tertiary analogue (e.g., from tert-butanol). nih.govacs.org Studies comparing various dialkoxydithiophosphates have established clear relative rates, highlighting this structural influence.
Table 1: Relative Hydrolysis Rates of Dialkoxydithiophosphates with Different Alcohol Substituents
| Alcohol Type | Example Alcohol | Relative Rate of Hydrolysis |
|---|---|---|
| Primary | n-Butanol | 1.00 |
| Secondary | sec-Butanol | 1.78 |
| Tertiary | tert-Butanol | 13,800 |
Data sourced from studies on dialkoxydithiophosphate hydrolysis. nih.govacs.org
Identification of Hydrolysis Intermediates and Degradation Products
The hydrolysis of dialkyl dithiophosphates is a multi-step process that ultimately leads to the formation of simpler, more stable inorganic compounds. nih.govacs.orgrsc.org For this compound, the degradation pathway involves the cleavage of P-S and P-O bonds.
The primary and final degradation products identified through techniques such as ³¹P NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are:
Phosphoric Acid (H₃PO₄) : The ultimate phosphorus-containing product. nih.govrsc.orgnih.govnih.gov
sec-Butanol : The alcohol corresponding to the alkyl side chains. nih.gov
Hydrogen Sulfide (B99878) (H₂S) : A characteristic product released during the breakdown of the dithiophosphate moiety. nih.govnih.govnih.gov
During the hydrolysis of some dithiophosphates, an oxo intermediate has been observed in ³¹P NMR spectra. nih.govacs.org This intermediate forms as the first step of hydrolysis involves the release of H₂S, leading to the substitution of a sulfur atom with an oxygen atom on the phosphorus center. nih.govacs.org However, for many dithiophosphates, including the dibutyldithiophosphate, this is often the only intermediate observed in significant concentrations, with the reaction proceeding directly to the final degradation products. nih.govacs.org
While the hydrolysis of the sodium salt primarily yields these products, studies on the related zinc(II) bis(O,O-dialkyl dithiophosphates) have identified a broader range of potential by-products, suggesting a complex reaction cascade. rsc.org These include O-alkyl O,O-dihydrogen thiophosphate, O,O-dialkyl O-hydrogen thiophosphate, and alkyl dihydrogen phosphate (B84403). rsc.org
Hydrogen Sulfide Release Mechanisms via Hydrolysis
A key characteristic of dithiophosphate chemistry is the release of hydrogen sulfide (H₂S) upon reaction with water. nih.govresearchgate.netgoogle.com Hydrolysis is a primary mechanism for the slow and sustained release of H₂S from these compounds. nih.govacs.org This property is of significant interest for agricultural applications where H₂S acts as a gasotransmitter, a signaling molecule that can enhance plant growth and stress tolerance. nih.govresearchgate.netgoogle.com
All dithiophosphates release H₂S upon immersion in water, and this release can be quantified using H₂S-sensitive electrodes. nih.govresearchgate.net The ability to control the rate of H₂S release by altering the alkyl groups makes these compounds versatile tools for applications requiring a slow-release donor. acs.org
Oxidative Pathways and Redox Chemistry
Beyond hydrolysis, dithiophosphates exhibit notable redox properties, acting as antioxidants and participating in electron transfer reactions. The dithiophosphate (DTP) moiety itself confers significant radical scavenging and electrochemical activities. nih.gov
Dithiophosphate-Induced Redox Conversions
Dithiophosphates can act as redox modifiers for biologically relevant molecules. nih.govnih.gov For example, they can induce redox conversions of thiol/disulfide systems, such as that of glutathione (B108866). nih.govnih.gov The hydrogen sulfide released during the hydrolysis of the dithiophosphate moiety can mediate these thiol-disulfide conversions. nih.gov
The DTP moiety imparts a potent scavenging effect against radicals. nih.gov This antioxidant property is attributed to the dithiophosphate group itself. Interestingly, the antioxidant effect can be modulated by the molecular context; for instance, the DTP moiety provides a significant scavenging effect when attached to oxidized glutathione (GSSG) but does not additively increase the activity of reduced glutathione (GSH). nih.gov This suggests the possibility of an internal redox reaction between the DTP group and the peptide it is attached to in an aqueous environment. nih.gov
The redox potential of dithiophosphates is low enough that their anions can undergo one-electron oxidation, acting as single electron donors in certain reactions. researchgate.net This capability allows them to participate in single electron transfer (SET) processes, further highlighting their complex redox chemistry. researchgate.net
Role in Thiol-Disulfide Exchange Processes
The thiol-disulfide exchange reaction is a critical process in various chemical and biological systems, involving the cleavage of a disulfide bond by a thiolate anion. nih.govrsc.org In this reaction, a nucleophilic thiolate ion attacks a sulfur atom of a disulfide bond, forming a new disulfide bond and releasing a new thiolate. nih.gov This process is fundamental in protein folding, where enzymes like protein disulfide isomerase (PDI) catalyze the formation, reduction, and rearrangement of disulfide bonds. nih.govnih.gov
While direct studies on this compound's specific role in thiol-disulfide exchange are not extensively documented, the reactivity of the dithiophosphate functional group provides insights. The dithiophosphate anion, [(RO)₂PS₂]⁻, contains sulfur atoms that can potentially participate in redox reactions. However, the thiol-disulfide exchange is primarily characterized by the interaction between a thiol (R-SH) and a disulfide (R-S-S-R). nih.gov Organothiophosphates, the broader class to which this compound belongs, are known to undergo complex reactions, but their direct catalytic role in promoting thiol-disulfide exchange in the classical sense is not a primary reported function. wikipedia.org
Instead, the antioxidant properties of related metal dialkyldithiophosphates, such as zinc dialkyldithiophosphates (ZDDPs), involve mechanisms that can be conceptually related. ZDDPs are known to decompose and form protective films on metal surfaces, a process that involves the chemical transformation of the sulfur-containing ligands. learnoilanalysis.com This decomposition can produce various sulfur species that can interact with oxidative precursors, thereby preventing the degradation of lubricating oils. learnoilanalysis.com It is plausible that under specific conditions, intermediates formed from the degradation of this compound could interact with disulfide or thiol species, but this is distinct from the catalytic role seen in biological systems. The exchange process can also be influenced by the presence of free thiols and the stability of the involved radicals. rsc.org
Thermal Decomposition Pathways and Stability Studies
The thermal stability and decomposition pathways of dialkyldithiophosphates are highly dependent on the nature of the alkyl group and the associated cation. For zinc dialkyldithiophosphates (ZDDPs), thermal degradation is a well-studied process that is crucial for their function as anti-wear additives in lubricants. tandfonline.combohrium.com The decomposition of ZDDPs is initiated by the migration of the alkyl group from an oxygen atom to a sulfur atom. tandfonline.combohrium.com
Table 1: General Thermal Decomposition Products of Dialkyldithiophosphates
| Product Class | Specific Examples | Formation Pathway | Reference |
|---|---|---|---|
| Olefins | Butene (from sec-butyl groups) | Elimination reaction from the alkyl group. | tandfonline.combohrium.com |
| Phosphorus Acids | Dialkyldithiophosphoric acid | Olefin elimination. | tandfonline.combohrium.com |
| Sulfides | Dialkyl sulfide | Reaction of mercaptide with an alkylating agent. | tandfonline.combohrium.com |
| Mercaptans | Alkyl mercaptan | Protonation of mercaptide in acidic media. | tandfonline.combohrium.com |
| Thiophosphates | Trithiophosphates, Tetrathiophosphates | Reaction of mercaptide with dithiophosphate species. | tandfonline.combohrium.com |
Studies on ZDDPs have shown that their decomposition temperature can be significantly influenced by the experimental conditions, such as the heating rate and the presence of catalysts. researchgate.netresearchgate.net For instance, the decomposition temperature of ZDDP decreases as the heating rate is reduced. researchgate.net The presence of certain metal compounds, like iron fluoride (B91410) (FeF₃), can catalyze the decomposition, lowering the onset temperature. researchgate.netresearchgate.net While these findings are for zinc complexes, the fundamental decomposition mechanisms of the dithiophosphate ligand are expected to share similarities. The thermal degradation of ZDDPs can also lead to the formation of sludge at high temperatures (above 120°C). learnoilanalysis.com
Photodegradation Mechanisms
The photodegradation of organophosphorus compounds, including organothiophosphates, is a significant transformation pathway in the environment, driven by the energy from sunlight. jircas.go.jp The ultraviolet (UV) region of the solar spectrum possesses sufficient energy to induce photochemical reactions, leading to the breakdown of these molecules. jircas.go.jp
For organothiophosphates, several photochemical reactions can occur, including isomerization, oxidation, and hydrolysis. jircas.go.jp A common reaction is the thiono-thiol isomerization (P=S → P-S-R), which can be followed by oxidation to form the corresponding oxon (P=O) derivatives. wikipedia.orgjircas.go.jp This photooxidation is an important process from an environmental toxicology perspective, as the oxon metabolites are often more toxic than the parent thiono compounds. jircas.go.jp
Photohydrolysis, the cleavage of bonds by light in the presence of water, is another key degradation pathway. jircas.go.jp This can lead to the stepwise breakdown of the molecule, ultimately resulting in the formation of phosphoric acid or related phosphorus-containing acids. jircas.go.jp The specific photodegradation pathway of a given compound is highly dependent on its chemical structure and the wavelength of the incident light. scirp.org For instance, the photodegradation of sodium diatrizoate, an iodinated organic compound, was found to be highly dependent on the UV wavelength, with different reaction pathways observed under UVC versus UVA irradiation. scirp.org
While specific studies on the photodegradation of this compound are scarce, the general principles of organothiophosphate photolysis suggest that it would be susceptible to photooxidation and photohydrolysis. The sec-butyl groups may also undergo photochemical reactions, although the cleavage of the P-S and S-C bonds is often a primary degradation route. jircas.go.jp
Reactivity with Specific Chemical Environments and Reagents
The reactivity of this compound is dictated by the chemical properties of the dithiophosphate anion and the sodium cation. As the salt of a dithiophosphoric acid, it will react with both acids and bases.
Reactivity with Acids: In an acidic environment, the dithiophosphate anion will be protonated to form O,O-di-sec-butyl dithiophosphoric acid. Generally, acids react with metal salts to form a new salt and a new acid, in what is known as a neutralization reaction when a base is involved. youtube.com The reaction of a metal salt with a stronger acid will displace the weaker acid. The dithiophosphoric acids are acidic and can be corrosive.
Reactivity with Bases: this compound is the salt of a strong base (sodium hydroxide) and a weak acid (O,O-di-sec-butyl dithiophosphoric acid). Therefore, in an aqueous solution, it would be expected to be relatively stable. Bases react with acids to form salt and water. youtube.com
Reactivity with Oxidizing Agents: Dialkyldithiophosphates can undergo oxidative degradation. nih.gov This is a key aspect of their function as antioxidants in lubricants. The dithiophosphate moiety can be oxidized, and this process is believed to contribute to the formation of protective tribofilms. nih.gov Studies on ZDDPs have shown that they can undergo substrate-mediated oxidation, which is an exothermic process. nih.gov The presence of oxygen can lead to the formation of oxidized derivatives of the dithiophosphate molecule. nih.gov The P=S bond in organothiophosphates can be converted to a P=O bond through oxidation. wikipedia.org
Table 2: Predicted Reactivity of this compound
| Chemical Environment/Reagent | Expected Reaction | Products | General Principle |
|---|---|---|---|
| Strong Acids (e.g., HCl) | Protonation of the dithiophosphate anion. | O,O-di-sec-butyl dithiophosphoric acid, Sodium Chloride | Acid-base reaction, displacement of a weaker acid. |
| Strong Bases (e.g., NaOH) | Generally stable in solution. | No significant reaction. | Salt of a strong base and weak acid. |
| Oxidizing Agents (e.g., O₂) | Oxidation of the dithiophosphate moiety. | Oxidized phosphorus and sulfur species. | Redox reaction. nih.gov |
Coordination Chemistry and Metal Complexation Dynamics
Ligand Properties of the O,O-di-sec-butyl dithiophosphate (B1263838) Anion
The O,O-di-sec-butyl dithiophosphate anion, [(s-BuO)₂PS₂]⁻, exhibits versatile ligating capabilities, primarily due to the presence of two soft sulfur donor atoms.
The classification of ligands is fundamental to predicting their reactivity and the stability of their complexes.
HSAB Classification : According to the Hard-Soft Acid-Base (HSAB) theory, the dithiophosphate anion is classified as a soft base. wikipedia.orgresearchgate.net This classification arises from the presence of two sulfur donor atoms, which are large, have low electronegativity, and are highly polarizable. researchgate.net Consequently, the O,O-di-sec-butyl dithiophosphate ligand forms preferentially stable complexes with soft Lewis acids, such as Ag⁺, Pd²⁺, and Hg²⁺, and borderline acids like Zn²⁺, Ni²⁺, and Cu²⁺. wikipedia.orgacs.org The interactions between these soft acids and the soft sulfur donors are predominantly covalent in character. wikipedia.org
Electron Counting : The contribution of the dithiophosphate ligand to the electron count of a metal complex can be determined using two common formalisms:
Ionic Model : The O,O-di-sec-butyl dithiophosphate anion is treated as a monoanionic, two-electron donor. The two electrons are contributed by the negatively charged sulfur atom.
Neutral Ligand Model : The ligand is considered as a neutral radical, ·S₂P(O-sec-Bu)₂, which acts as a one-electron donor.
When functioning as a bidentate chelating ligand, it is often counted as a three-electron donor in organometallic chemistry. wikipedia.org The 18-electron rule is a useful guideline for predicting the stability of many organometallic dithiophosphate complexes. atamanchemicals.comwikipedia.org
The negative charge on the O,O-di-sec-butyl dithiophosphate anion is not localized on a single sulfur atom but is delocalized across the P-S₂ core. This delocalization is represented by several resonance structures. A significant contributor is a zwitterionic resonance form where the phosphorus atom bears a formal positive charge and both sulfur atoms carry a formal negative charge, [(s-BuO)₂P⁺(S⁻)₂]. wikipedia.org
This resonance delocalization leads to a near-equal sharing of the negative charge between the two sulfur atoms, resulting in P-S bond lengths that are intermediate between a single and a double bond. This feature is crucial for its ability to act as a symmetric chelating ligand.
Synthesis and Characterization of Metal-O,O-di-sec-butyl dithiophosphate Complexes
Metal complexes of O,O-di-sec-butyl dithiophosphate can be synthesized through several established routes. The characterization of these complexes typically involves spectroscopic techniques like ³¹P NMR, FT-IR, and single-crystal X-ray diffraction.
Salt metathesis, or double displacement, is the most common and straightforward method for preparing dithiophosphate complexes. wikipedia.orgresearchgate.net This method involves the reaction of sodium O,O-di-sec-butyl dithiophosphate with a metal salt (typically a halide, acetate, or nitrate) in a suitable solvent. The formation of an insoluble salt, such as sodium chloride, drives the reaction to completion, yielding the desired metal dithiophosphate complex. researchgate.netyoutube.com
General Reaction: n Na[S₂P(O-sec-Bu)₂] + MClₙ → M[S₂P(O-sec-Bu)₂]ₙ + n NaCl(s) (where M = metal ion and n = oxidation state of the metal)
This method is widely applicable for a variety of metals, including zinc, nickel, and chromium. wikipedia.org
Oxidative addition provides an alternative pathway, particularly for metals in low oxidation states. researchgate.net This reaction involves the cleavage of the disulfide bond of the corresponding tetra(sec-butoxy)thiophosphoryl disulfide, [(s-BuO)₂PS₂]₂, by a metal center. In this process, the metal's oxidation state and coordination number increase, typically by two. researchgate.netdiva-portal.org
General Reaction: M(L)ₓ + [(s-BuO)₂PS₂]₂ → M[S₂P(O-sec-Bu)₂]₂(L)ₓ₋₂ + 2L (where M = metal in a low oxidation state, L = other ligands)
This route is particularly useful for preparing complexes of metals like Ni(0) or Pt(0). wikipedia.org
Structural Elucidation of Metal Dithiophosphate Complexes
The structures of metal O,O-di-sec-butyl dithiophosphate complexes are diverse, exhibiting various coordination modes and nuclearities. X-ray crystallography is the definitive method for structural determination, while ³¹P NMR spectroscopy provides valuable information about the coordination environment in solution and the solid state. researchgate.netresearchgate.net
The dithiophosphate ligand can coordinate to metal centers in several ways:
Bidentate Chelating : The most common mode, where both sulfur atoms bind to the same metal ion, forming a stable four-membered ring.
Monodentate : Less common, where only one sulfur atom coordinates to the metal.
Bridging : The ligand can bridge two or more metal centers, leading to the formation of dinuclear, polynuclear, or cluster complexes. researchgate.net
For instance, zinc dialkyldithiophosphates often exist as dimers or oligomers in the solid state, with dithiophosphate ligands bridging two zinc centers. wikipedia.orgresearchgate.net In contrast, Ni(II) complexes with two dithiophosphate ligands are typically monomeric and adopt a square-planar geometry with two chelating ligands. Silver(I) has been shown to form a hexanuclear complex, [Ag₆{S₂P(O-s-C₄H₉)₂}₆], featuring a complex bridged structure. researchgate.net
Below is a table summarizing representative structural data for metal complexes containing dialkyldithiophosphate ligands.
| Compound | Metal Center | Coordination Geometry | P-S Bond Lengths (Å) | S-M-S Angle (°) | Reference(s) |
| [Ni{S₂P(OEt)₂}₂] | Ni(II) | Square Planar | 1.97(2) | 88 | |
| [Zn₄O{S₂P(OR)₂}₆] | Zn(II) | Tetrahedral (core) | - | - | researchgate.net |
| [Ag₆{S₂P(O-s-C₄H₉)₂}₆] | Ag(I) | Distorted Trigonal | - | - | researchgate.net |
| [Co(4-NH₂Py)(iso-Bu₂PS₂)₂] | Co(II) | Tetragonal Pyramidal | - | - |
Note: Data for specific O,O-di-sec-butyl dithiophosphate complexes can vary. The table provides examples from closely related dialkyldithiophosphate structures to illustrate typical geometries and bonding parameters.
Solution Chemistry of Metal Dithiophosphate Complexes
Stability and Solvation Behavior
The stability of metal dithiophosphate complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This order reflects the trend in the ionic radii and the ligand field stabilization energies of the metal complexes.
Table 1: General Order of Stability Constants (log β) for Divalent Metal Dithiophosphate Complexes
| Metal Ion | General log β Trend |
|---|---|
| Mn(II) | Low |
| Fe(II) | Moderate |
| Co(II) | Moderate-High |
| Ni(II) | High |
| Cu(II) | Very High |
| Zn(II) | High |
Note: This table represents a general trend for dialkyldithiophosphates and not specific values for the di-sec-butyl derivative.
The solvation behavior of these complexes plays a crucial role in their application, particularly in solvent extraction processes. The charge-neutral complexes formed between the di-sec-butyl dithiophosphate anion and divalent metal ions tend to be soluble in organic solvents. The branched sec-butyl groups enhance this solubility in non-polar organic media. The choice of solvent can significantly impact the stability and reactivity of the metal complexes. Polar solvents can interact with the metal center and influence the coordination environment, potentially leading to changes in the stability of the complex.
Ligand Exchange Dynamics
Ligand exchange reactions in metal complexes are fundamental to their reactivity and catalytic activity. For metal complexes of O,O-di-sec-butyl dithiophosphate, ligand exchange dynamics determine how readily the dithiophosphate ligand can be replaced by another ligand or how it can displace other ligands from a metal's coordination sphere.
The kinetics of ligand exchange can vary significantly depending on the metal ion and the geometry of the complex. Complexes are generally classified as either labile (undergoing rapid ligand exchange) or inert (undergoing slow ligand exchange). For square planar complexes, such as those often formed by Ni(II) with dithiophosphate ligands, ligand exchange typically proceeds through an associative mechanism. nih.gov In this mechanism, the incoming ligand first binds to the metal center to form a five-coordinate intermediate, followed by the departure of the leaving group.
The rate of ligand exchange is influenced by several factors:
The nature of the entering and leaving ligands: Stronger nucleophiles will generally displace weaker-binding ligands more rapidly.
The metal center: The electronic structure and steric accessibility of the metal ion play a crucial role.
Solvent: The solvent can participate in the exchange process, either by acting as a competing ligand or by stabilizing the transition state.
While specific kinetic data for ligand exchange reactions involving this compound are not widely reported, studies on related systems, such as zinc dialkyldithiophosphates, have utilized techniques like NMR spectroscopy to investigate these dynamic processes. These studies have shown that ligand exchange can be a rapid process, especially at elevated temperatures.
Table 2: Factors Influencing Ligand Exchange Dynamics
| Factor | Influence on Ligand Exchange Rate |
|---|---|
| Metal Ion | d-electron configuration and ionic radius affect lability. |
| Ligand Properties | Steric bulk and nucleophilicity of entering/leaving groups. |
| Solvent Polarity | Can facilitate or hinder the formation of intermediates. |
| Temperature | Higher temperatures generally increase the rate of exchange. |
Interfacial Chemistry and Adsorption Phenomena in Mineral Processing Flotation Focus
Fundamental Principles of O,O-di-sec-butyl dithiophosphate (B1263838) Adsorption on Mineral Surfaces
The initial interaction between the dithiophosphate collector and the mineral is a complex process dictated by the thermodynamics and kinetics of adsorption. This process determines the efficiency of mineral recovery and the selectivity of the separation.
The relationship between the concentration of Sodium O,O-di-sec-butyl dithiophosphate and the extent of its adsorption onto a mineral surface can be described by adsorption isotherms. While specific isotherm models like Langmuir or Freundlich are not explicitly detailed in the reviewed literature for this exact compound, experimental data provides insight into its surface coverage.
Radiotracer studies using ammonium (B1175870) di-(sec-butyl) dithiophosphate, a closely related salt, on a synthetic mixture of galena and sphalerite offer quantitative data on collector distribution. These studies show that a significant portion of the dithiophosphate, between 72% and 95%, remains in the solution after flotation. 911metallurgist.com The amount adsorbed onto the mineral concentrate varies, with measured values for galena concentrate ranging from 0.03 to 0.15 mg per gram of mineral. 911metallurgist.com This indicates that complete surface coverage is not necessarily achieved or required for flotation. The adsorption on the tailings is substantially lower, typically by a factor of at least ten, underscoring the collector's selectivity. 911metallurgist.com
The adsorption density is also found to be proportional to the collector's dosage, indicating that increasing the collector concentration generally leads to greater surface coverage, up to a certain saturation point. researchgate.net
Table 1: Adsorption of di-(sec-butyl) dithiophosphate on Sulfide (B99878) Minerals
| Mineral | Condition | Adsorption Density (mg/g of concentrate) |
| Galena | Flotation without cyanide | 0.03 - 0.15 |
| Quartz Tailing | Flotation without cyanide | 0.002 - 0.003 |
This table is interactive. Data is sourced from radiotracer studies on the flotation of a galena-sphalerite-quartz mixture. 911metallurgist.com
The adsorption of dithiophosphate onto sulfide mineral surfaces is predominantly a result of chemisorption. researchgate.netresearchgate.net This involves the formation of a chemical bond between the collector molecule and the metal cations on the mineral surface.
Chemical Adsorption: Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) analyses confirm that dithiophosphate chemically bonds to mineral surfaces. On chalcopyrite, for instance, adsorption occurs through the interaction of the sulfur atoms in the dithiophosphate with copper sites on the mineral surface, forming a Cu-dithiophosphate complex. mdpi.com This strong, direct bonding is the primary mechanism for rendering the surface hydrophobic. The reaction is often with the metal ion of the sulfide, such as lead on galena or copper on chalcopyrite, forming a metal-dithiophosphate compound. researchgate.net
Physical Adsorption: While chemisorption is dominant, physical adsorption can also occur. Under certain oxidizing conditions, the dithiophosphate ion can oxidize to form its dimer, known as a dithiolate. This neutral molecule can then physically adsorb onto the mineral surface. researchgate.net Thermodynamic calculations suggest that in the initial stages of pyrite (B73398) oxidation, the formation of physically adsorbed dibutyldithiophosphate is a potential mechanism. rudmet.ru
Interactions at the Mineral-Water Interface
The mineral-water interface is a complex environment where the collector must compete with water molecules and other ions to reach the mineral surface. The nature of the mineral, the degree of its surface oxidation, and the structure of the interfacial water all play crucial roles.
This compound exhibits marked selectivity towards different sulfide minerals, a property that is essential for differential flotation.
Chalcopyrite (CuFeS₂): Dithiophosphates are effective collectors for chalcopyrite. researchgate.net The adsorption is strong and chemical in nature, involving the formation of copper-dithiophosphate bonds on the surface. mdpi.com Studies comparing diisobutyl dithiophosphinate (a similar collector) show high chalcopyrite recovery (up to 96.2%) at optimal conditions. researchgate.net
Galena (PbS): This collector shows a strong ability to collect galena. researchgate.net Radiotracer studies confirm significant adsorption on galena surfaces. onetunnel.orgaimehq.org The mechanism is believed to be the formation of lead-dithiophosphate complexes.
Pyrite (FeS₂): Dithiophosphates generally have a weak collecting power for pyrite, which allows for the selective flotation of other sulfide minerals like chalcopyrite and galena away from pyrite. cnlitereagent.com Flotation tests show very low pyrite recovery (e.g., 13.5%) under conditions where chalcopyrite recovery is high. researchgate.net However, the interaction is complex; dithiophosphate has been observed to have a "surface cleaning" effect on pyrite, removing some oxidation products. adelaide.edu.au
Sphalerite (ZnS): The collecting power for unactivated sphalerite is low. researchgate.net Recoveries are typically poor (e.g., 16.9%) in the absence of an activator like copper sulfate (B86663). researchgate.net The use of copper sulfate activates the sphalerite surface by the adsorption of copper ions, which then provides sites for the dithiophosphate to adsorb.
Gold (Au): Dithiophosphates are used for the flotation of precious metals like gold. cnlitereagent.com Diisobutyl dithiophosphate (DTP) has been shown to float elemental gold effectively. However, its selectivity against pyrite can be a challenge, as it tends to float both minerals. semanticscholar.org For enhancing gold selectivity from pyrite, monothiophosphate collectors are sometimes used in conjunction with or as a replacement for dithiophosphate. semanticscholar.org
Table 2: Comparative Flotation Recovery with Dithiophosphate-type Collectors
| Mineral | Collector Type | pH | Recovery (%) |
| Chalcopyrite | Sodium Diisobutyl Dithiophosphinate | 8 | 96.2 |
| Pyrite | Sodium Diisobutyl Dithiophosphinate | 8 | 13.5 |
| Galena | Sodium Diisobutyl Dithiophosphinate | 11 | 91.7 |
| Sphalerite | Sodium Diisobutyl Dithiophosphinate | 11 | 16.9 |
This table is interactive. Data is based on single mineral flotation experiments and illustrates the selectivity of dithiophosphate-type collectors. researchgate.net
Surface oxidation is an unavoidable phenomenon in the aqueous environment of flotation and significantly impacts collector adsorption. The effect can be either beneficial or detrimental depending on the extent and nature of the oxidation products.
Mild oxidation of a sulfide surface can be necessary to facilitate the chemisorption of a thiol collector. However, excessive oxidation is detrimental. On chalcopyrite, as pH increases, the surface can become coated with hydrophilic metal oxyhydroxides. researchgate.net This layer can passivate the surface, preventing the dithiophosphate collector from reaching the underlying sulfide and adsorbing, which leads to a decrease in recovery. researchgate.net
For pyrite, the interaction is nuanced. Some studies show that dithiophosphate adsorption can result in the removal of surface oxidation species like sulfates. adelaide.edu.au In contrast, other studies using different collectors on oxidized pyrite show that the presence of salts can lead to cation coverage of the surface, suppressing collector adsorption entirely. mdpi.com Molecular dynamics simulations on oxidized pyrite surfaces indicate that while collectors can adsorb via Fe-S bonding, the majority of adsorption occurs on the pure, unoxidized regions of the surface. semanticscholar.org Under acidic conditions, the oxidation of chalcopyrite can lead to the formation of an iron (hydroxy)sulfate layer, while under alkaline conditions, FeOOH becomes the major surface phase. geologyscience.ru These different oxidation products present distinct surfaces for collector interaction.
The mineral-water interface is characterized by layers of structured water molecules that must be displaced for collector adsorption to occur. mdpi.com The strength and ordering of this water layer influence the adsorption process significantly.
Molecular dynamics simulations show that water molecules form ordered, "ice-like" structures on hydrophilic surfaces, which are energetically difficult to displace. adelaide.edu.au On more hydrophobic surfaces, the interfacial water is less ordered and "liquid-like," presenting a lower energy barrier for collector adsorption. mdpi.com The collector molecule must possess sufficient surface activity and favorable orientation to disrupt this interfacial water layer and bond with the mineral.
Simulations on chalcopyrite have indicated that water molecules tend to adsorb preferentially on the surface Fe atoms over Cu atoms. researchgate.net This suggests that the dithiophosphate collector, which preferentially bonds with copper, must compete with and displace the water molecules structured around these active sites. The efficiency of this displacement is a key factor in the kinetics of flotation.
Interactions at the Air-Water Interface
Synergistic Effects with Frothers in Flotation Systems
Significant synergistic interactions have been observed between dithiophosphates and non-ionic frothers in flotation systems. researchgate.netuct.ac.za This synergy leads to an enhancement in mineral recovery that surpasses the sum of the individual effects of the collector and frother. saimm.co.zauct.ac.za The mechanism behind this enhancement involves attractive molecular interactions between the dithiophosphate and the frother at the air-water interface. uct.ac.za
Research indicates that dithiophosphates and frothers can co-adsorb at the air-water interface. researchgate.netuct.ac.za This interaction facilitates the transfer of the frother from the bulk solution to the mineral-water interface upon bubble-particle collision. uct.ac.za This process destabilizes the thin liquid film between the bubble and the particle, accelerating film thinning kinetics and improving the efficiency of bubble-particle attachment. researchgate.netuct.ac.za This synergistic enhancement has been specifically noted for the flotation of sulfide minerals like galena. researchgate.net The longer alkyl chains of sodium di-isobutyl dithiophosphate, a compound structurally similar to the di-sec-butyl variant, have been shown to be more effective in lowering surface tension in conjunction with frothers like Methyl isobutyl carbinol (MIBC) compared to shorter-chain collectors. researchgate.net This interaction is crucial, as some studies have shown that certain DTPs may not adsorb strongly onto the sulfide mineral surface on their own, making their interaction with frothers the primary driver of their beneficial effect in flotation. uct.ac.za
Selectivity Mechanisms in Complex Ore Systems
This compound is utilized as a collector in the flotation of non-ferrous metal ores, demonstrating high collecting ability, particularly for copper sulfide minerals. guidechem.comnpp-qualitet.ru The effectiveness of collectors like dithiophosphates in complex ore systems stems from their ability to selectively adsorb onto the surfaces of target minerals, rendering them hydrophobic while leaving other minerals (gangue) hydrophilic. guidechem.com The use of collector mixtures, often including a dithiophosphate, is a common practice to enhance the recovery of valuable minerals from heterogeneous ores where different minerals may be targeted by specific collectors within the blend. mdpi.com The selectivity of dithiophosphates is a key factor in separating valuable minerals from unwanted gangue, thereby improving the grade of the concentrate. mdpi.commdpi.com
Differential Adsorption for Selective Mineral Separation
The primary mechanism for selectivity is differential adsorption, where the collector shows a stronger affinity for the surface of one mineral over another. journalssystem.com Studies on similar dithiophosphate and dithiophosphinate collectors have provided insight into this phenomenon. For instance, sodium diisobutyl dithiophosphinate, a related collector, exhibits a strong collecting ability for chalcopyrite and galena, while having a much weaker interaction with pyrite and sphalerite. researchgate.netresearchgate.net This selectivity is attributed to stronger chemical adsorption on the chalcopyrite and galena surfaces. researchgate.netresearchgate.net
The adsorption density of the collector on the mineral surface is proportional to its concentration in the pulp. researchgate.net Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) analyses have confirmed that the adsorption of dithiophosphate-type collectors on sulfide minerals is often a chemical process. journalssystem.comresearchgate.netresearchgate.net The sulfur atoms within the dithiophosphate molecule are believed to react with metal ions (e.g., lead or copper) on the mineral surface to form stable metal complexes, anchoring the collector to the target mineral. journalssystem.comresearchgate.net This chemical interaction is significantly stronger on minerals like jamesonite (a lead-antimony sulfide) compared to marmatite (an iron-bearing sphalerite), allowing for their effective separation. journalssystem.com The differential adsorption leads to a significant difference in the hydrophobicity of the minerals, which is the basis for their separation by froth flotation. mdpi.com
The following table illustrates the selective flotation performance of a dithiophosphinate collector, which is expected to be comparable to this compound, on various sulfide minerals.
| Mineral | Collector Dosage (mg/L) | Pulp pH | Mineral Recovery (%) |
| Chalcopyrite | 12 | 8 | 96.2 |
| Pyrite | 12 | 8 | 13.5 |
| Galena | 50 | 11 | 91.7 |
| Sphalerite | 50 | 11 | 16.9 |
| This table is generated based on data for Sodium diisobutyl dithiophosphinate, a chemically related collector, to demonstrate the principle of selective mineral separation. researchgate.net |
Electrochemical Aspects of Dithiophosphate Adsorption
The adsorption of thiol collectors, including dithiophosphates, onto the surface of sulfide minerals is fundamentally an electrochemical process. researchgate.netaalto.fi It involves oxidation-reduction reactions occurring at the mineral-solution interface. aalto.fi Sulfide minerals themselves are often semiconductors, and their conductivity plays a crucial role in these electrochemical interactions. encyclopedia.pub The adsorption process can proceed through several pathways, including oxidative chemisorption of the dithiophosphate ion onto the mineral surface or an oxidation reaction between the thiolate ion and metal sites on the surface to form a metal-dithiophosphate compound. aalto.fi
The potential of the mineral surface influences the adsorption mechanism. encyclopedia.pub The interaction involves the coordination of the collector's sulfur atoms with the metal atoms (like Pb or Fe) on the mineral surface. researchgate.net Density functional theory (DFT) calculations suggest that dithiophosphates adsorb more strongly on galena (PbS) surfaces than on pyrite (FeS2) surfaces. researchgate.net This theoretical finding aligns with experimental observations of selectivity. researchgate.net The heat of adsorption and the kinetics of the process differ significantly between minerals, which forms the basis for the selective separation of minerals like pyrite and galena using dithiophosphate collectors. researchgate.net The electrochemical properties of the mineral can be intentionally modified to control the adsorption of the collector and, consequently, the flotation performance. encyclopedia.pub
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful tool for investigating the properties of dithiophosphate (B1263838) compounds, including the di-sec-butyl isomer. By solving the quantum mechanical equations that govern the electrons in the molecule, DFT can accurately predict a wide range of properties from the ground state electron density.
The electronic structure of a molecule is fundamental to its chemical character. DFT calculations are used to map the electron density distribution and to determine the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. mdpi.com The distribution of these orbitals indicates the most probable sites for chemical reactions. In dithiophosphates, the HOMO is typically localized on the sulfur atoms, indicating these are the primary sites for interaction with electron-deficient species like metal ions on a mineral surface. researchgate.net
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov Conversely, a small energy gap indicates a molecule is more polarizable and chemically reactive. nih.gov
Studies on dibutyl dithiophosphate isomers have shown that the arrangement of the butyl groups influences the electronic properties. The di-sec-butyl isomer possesses a specific HOMO-LUMO energy gap that distinguishes its reactivity from other isomers like the tert-butyl variant. asianpubs.org
| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| sec-butyl dithiophosphate | -6.09634 | -2.01382 | 4.08252 |
| tert-butyl dithiophosphate | -5.99927 | -2.10151 | 3.89776 |
From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived to quantify and compare the reactivity and stability of molecules. asianpubs.org These descriptors include chemical hardness (η), chemical potential (µ), and the global electrophilicity index (ω). asianpubs.orgresearchgate.net
Chemical Hardness (η): Defined as half the HOMO-LUMO energy gap (η = ΔE / 2), hardness measures the resistance of a molecule to change its electron configuration. researchgate.net A "hard" molecule has a large energy gap and is less reactive, while a "soft" molecule has a small energy gap and is more reactive. mdpi.com DFT calculations show that sec-butyl dithiophosphate is the hardest among the studied dibutyl isomers, indicating greater stability. asianpubs.org
Chemical Potential (µ): Calculated as the average of the HOMO and LUMO energies (µ = (EHOMO + ELUMO) / 2), this descriptor relates to the escaping tendency of electrons from an equilibrium system. researchgate.net
Electrophilicity Index (ω): This index (ω = µ² / 2η) measures the energy stabilization when the system acquires additional electronic charge from the environment. researchgate.net
These calculated parameters provide a robust framework for predicting how Sodium O,O-di-sec-butyl dithiophosphate will behave in various chemical environments, particularly in flotation, where its selective reactivity is crucial. asianpubs.org
| Isomer | Chemical Hardness (η) (eV) | Chemical Potential (µ) (eV) | Electrophilicity (ω) (eV) |
|---|---|---|---|
| sec-butyl dithiophosphate | 2.04126 | -4.05508 | 4.02809 |
| tert-butyl dithiophosphate | 1.94888 | -4.05039 | 4.21408 |
DFT is extensively used to model the interaction between flotation collectors like this compound and mineral surfaces such as chalcopyrite or pyrite (B73398). researchgate.netresearchgate.net These calculations provide a static, minimized-energy view of the adsorption process. By calculating the adsorption energy, researchers can determine the most stable configuration of the collector on the mineral lattice. researchgate.net
Studies reveal that the adsorption can occur through different mechanisms. The dithiophosphate anion can form chemical bonds (chemisorption) with metal atoms on the sulfide (B99878) mineral surface. mdpi.comresearchgate.net DFT calculations help elucidate this by analyzing the orbital hybridization between the sulfur atoms of the collector and the metal d-orbitals of the mineral. researchgate.net For example, strong chemical interactions are indicated by the hybridization of the S 3p orbitals of the dithiophosphate and the Fe 3d orbitals on a pyrite surface. researchgate.net These first-principle calculations can identify the specific atoms involved in bonding and predict the strength of these interactions, explaining the collector's selectivity towards certain minerals. researchgate.net
DFT enables systematic studies on how modifying the molecular structure of a collector impacts its performance. By changing the alkyl groups (substituents) on the dithiophosphate backbone, computational chemists can analyze the resulting changes in electronic structure and reactivity. asianpubs.org
For dithiophosphates, the nature of the alkyl group (e.g., sec-butyl vs. iso-butyl or other variants) influences the electron-donating properties of the oxygen atoms, which in turn affects the chemical reactivity of the sulfur atoms responsible for binding to minerals. researchgate.net Calculations have shown that even subtle changes in the steric hindrance and electronic character of the butyl group can alter the HOMO-LUMO gap and chemical hardness. asianpubs.org The sec-butyl isomer, for instance, is found to be the most stable (least reactive) among dibutyl isomers due to having the largest HOMO-LUMO energy gap. asianpubs.org This structure-reactivity understanding is crucial for designing new collectors with enhanced selectivity and efficiency.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of molecular interactions, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This approach is invaluable for understanding complex processes at interfaces, which are central to mineral flotation.
In a real flotation system, the collector must interact with the mineral surface in the presence of water. MD simulations are uniquely suited to model this complex three-component system (mineral-collector-water). researchgate.net
Simulations can track the trajectory of dithiophosphate molecules as they approach a mineral surface, revealing how they displace water molecules to adsorb. These studies show that organic molecules can adsorb in different states: they may lie flat to maximize contact with a dry surface, or in the presence of sufficient water, they might adsorb via a single functional group while the rest of the molecule remains immersed in the aqueous phase. researchgate.net
A key insight from MD simulations is the role of interfacial water. Water molecules form structured layers near the mineral surface. researchgate.net The ability of the dithiophosphate collector to penetrate these water layers and bind to the surface is a critical factor in its effectiveness. The simulations can visualize the disruption of this water structure upon collector adsorption and analyze the energetic penalties or advantages of this process, providing a more complete and dynamic picture of the adsorption mechanism than DFT alone.
Binding Mechanisms to Mineral Surfaces
The efficacy of this compound as a collector in mineral flotation is fundamentally determined by its binding mechanism to the mineral surface. Computational studies, particularly those employing Density Functional Theory (DFT), have elucidated the nature of this interaction. The primary binding mechanism is chemisorption, where a chemical bond forms between the dithiophosphate molecule and the mineral.
Research indicates that for sulfide minerals such as galena (PbS) and chalcopyrite (CuFeS₂), the dithiophosphate anion adsorbs onto the surface via its sulfur atoms. frontiersin.orgchemrxiv.org DFT calculations have shown that the sulfur atoms in the polar head of the dithiophosphate form coordinate bonds with the metal cations (e.g., Pb²⁺ or Cu⁺) on the mineral lattice. frontiersin.orgnih.gov This interaction leads to the formation of a stable, insoluble metal-dithiophosphate complex on the surface, rendering it hydrophobic.
The strength of this adsorption varies depending on the mineral. For instance, dialkyldithiophosphinates, which are structurally related to dithiophosphates, show a strong collecting ability for chalcopyrite and galena, with a much weaker interaction with pyrite (FeS₂) and sphalerite (ZnS). chemrxiv.orgnih.gov This selectivity is crucial for the differential flotation of minerals. The adsorption is a chemical reaction where the sulfur atoms in the P=S and P-S groups are believed to participate directly in forming the bond with the surface. nih.gov The use of this compound in the processing of gold, silver, copper, and zinc sulfide ores underscores its role in binding to these specific mineral surfaces. mdpi.com
Table 1: Adsorption Characteristics of Dithiophosphate-type Collectors on Sulfide Minerals
| Mineral | Typical Metal Cation | Binding Interaction | Adsorption Strength | Reference |
|---|---|---|---|---|
| Chalcopyrite (CuFeS₂) | Cu⁺ | Chemisorption via S atoms | Strong | chemrxiv.org |
| Galena (PbS) | Pb²⁺ | Chemisorption via S atoms | Strong | frontiersin.orgchemrxiv.org |
| Pyrite (FeS₂) | Fe²⁺ | Chemisorption | Weak | frontiersin.orgchemrxiv.org |
| Sphalerite (ZnS) | Zn²⁺ | Chemisorption | Weak | chemrxiv.org |
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
To accurately model the complex environment of a mineral-water interface, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are an increasingly valuable tool. nih.govmdpi.com This method combines the high accuracy of quantum mechanics (QM) for the chemically reactive region with the computational efficiency of molecular mechanics (MM) for the surrounding environment. core.ac.uk
In the context of this compound adsorption, a QM/MM simulation would typically define the QM region to include the dithiophosphate ion and the active site on the mineral surface where the binding occurs. chemrxiv.orgfrontiersin.org This allows for an accurate, first-principles description of the electronic rearrangements and bond formation/breakage during the chemisorption process. nih.gov The remainder of the system, including the bulk mineral lattice, the extensive network of water molecules, and other ions in the solution, is treated using classical MM force fields. core.ac.ukcardiff.ac.uk
The key advantage of the QM/MM approach is its ability to model chemical reactions and electronic perturbations within a large, complex system that would be computationally prohibitive to treat entirely with QM methods. nih.govmdpi.com For dithiophosphate binding, QM/MM molecular dynamics can be used to:
Calculate the free energy profile of the adsorption process.
Investigate the role of solvent (water) molecules in mediating or hindering the interaction. chemrxiv.org
Determine the most stable adsorption geometries (e.g., monodentate vs. bidentate binding). frontiersin.orgfrontiersin.org
Analyze charge transfer between the collector molecule and the mineral surface.
While specific QM/MM studies on this compound are not widely published, the methodology has been successfully applied to study the adsorption of other organic phosphates on mineral surfaces like diaspore (B1175340) and goethite, demonstrating its power in elucidating binding mechanisms at the molecular level. frontiersin.orgchemrxiv.orgfrontiersin.org
Molecular Modeling of Interfacial Phenomena
Molecular modeling, particularly through molecular dynamics (MD) simulations, provides atomic-level insights into the dynamic and structural properties of the interface between the mineral, water, and the collector molecules. MD simulations model the time-dependent behavior of a molecular system, offering a view of the interfacial phenomena that govern flotation.
In a typical simulation of a flotation system, a model is constructed consisting of a slab of the mineral (e.g., a sulfide), a large volume of water molecules, and the collector ions (di-sec-butyl dithiophosphate). By simulating the movement of every atom over time, researchers can observe:
Collector Adsorption: The process of the dithiophosphate ions moving from the bulk solution to the mineral surface.
Water Structuring: How the collector molecules, once adsorbed, displace water molecules from the mineral surface and alter the structure of the remaining interfacial water.
Hydrophobic Layer Formation: The aggregation and orientation of the nonpolar sec-butyl groups of the adsorbed dithiophosphate molecules, which creates the hydrophobic surface necessary for air bubble attachment.
Ion Dynamics: The behavior of the sodium counter-ions and other ions present in the system and their influence on the electrical double layer at the interface.
These simulations provide data on parameters like density profiles, radial distribution functions, and the orientation of molecules, which collectively describe the structure and dynamics of the interfacial region. Such studies are crucial for understanding how factors like temperature, pH, and collector concentration influence the formation and stability of the hydrophobic layer on the mineral surface.
Computational Prediction of Spectroscopic Parameters
Computational methods, primarily based on Density Functional Theory (DFT), can accurately predict various spectroscopic parameters for molecules like this compound. This is a powerful tool for interpreting experimental spectra and assigning spectral features to specific molecular vibrations or electronic transitions.
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies and corresponding intensities of a molecule, effectively generating a theoretical IR spectrum. dtic.milnih.gov By comparing the calculated spectrum with an experimental one, each absorption band can be assigned to a specific vibrational mode, such as the stretching or bending of particular bonds. For dithiophosphates, key vibrational modes include the P=S and P-O-C stretching frequencies, which are sensitive to the molecule's conformation and its interaction with other species (e.g., binding to a metal ion). researchgate.net The agreement between calculated and experimental spectra can also be used to confirm the molecular structure. dtic.mil
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another important application of DFT. mdpi.comresearchgate.net Using methods like the Gauge-Including Atomic Orbital (GIAO), it is possible to calculate the magnetic shielding tensors for each nucleus (e.g., ³¹P, ¹³C, ¹H) in the molecule. nih.gov From these tensors, the NMR chemical shifts can be derived. These calculations are invaluable for assigning peaks in complex NMR spectra and can help in the structural elucidation of the molecule and its reaction products. nih.gov For dithiophosphates, calculating the ³¹P chemical shift is particularly useful for probing the electronic environment of the central phosphorus atom.
Table 2: Example of Computationally Predicted vs. Experimental IR Frequencies for a Dithiophosphate Moiety
| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Typical DFT-Calculated Frequency (cm⁻¹) | Reference Principle |
|---|---|---|---|
| P=S Stretch | 640 - 700 | 650 - 710 | researchgate.net |
| P-O-C Stretch (asymmetric) | 950 - 1050 | 960 - 1060 | dtic.milnih.gov |
| C-H Bending/Rocking | 1350 - 1470 | 1360 - 1480 | dtic.milnih.gov |
Note: The values in Table 2 are representative and illustrate the typical agreement between experimental and DFT-calculated frequencies for dithiophosphate-type compounds.
Environmental Transformation and Remediation Research Chemical and Biological Processes
Degradation Pathways in Environmental Matrices
Chemical degradation in the environment primarily occurs through reactions with water (hydrolysis) and interaction with sunlight (photodegradation).
The hydrolysis of dialkyldithiophosphates, such as Sodium O,O-di-sec-butyl dithiophosphate (B1263838), is a significant degradation pathway in aqueous environments. The process is dependent on the compound's molecular structure and environmental conditions like temperature.
Research on a range of dialkyldithiophosphates demonstrates that their hydrolysis in water follows pseudo-first-order reaction kinetics. nih.gov The stability of these compounds is highly influenced by the nature of the alkyl group; for instance, dithiophosphates synthesized with tertiary alcohols hydrolyze thousands of times faster than those with primary alcohols like n-butanol. nih.gov The initial step in the hydrolysis of dibutyldithiophosphate involves the release of hydrogen sulfide (B99878) (H₂S), leading to the formation of an oxo intermediate, which is then further hydrolyzed. nih.gov Ultimately, the complete hydrolysis of dialkyldithiophosphates results in the formation of phosphoric acid. nih.gov
Studies conducted at elevated temperatures to accelerate the slow degradation process have provided kinetic data for various dithiophosphates. nih.gov While specific kinetic data for the di-sec-butyl variant under various pH and temperature conditions are not extensively detailed in the reviewed literature, the general mechanism provides a framework for its expected hydrolytic behavior. The process begins with a nucleophilic attack on the phosphorus atom, leading to the cleavage of the P-S bond.
Table 1: General Hydrolysis Data for Dialkyldithiophosphates at 85 °C This table presents generalized findings for dialkyldithiophosphates to illustrate the kinetic principles. Specific values for the di-sec-butyl variant may differ.
| Parameter | Observation | Source |
| Reaction Order | Pseudo-first-order | nih.gov |
| Initial Step | Release of Hydrogen Sulfide (H₂S) | nih.gov |
| Intermediate | Oxo-dithiophosphate intermediate observed | nih.gov |
| Final Product | Phosphoric Acid | nih.gov |
| Rate Dependency | The rate of hydrolysis is highly dependent on the structure of the alkyl group. | nih.gov |
Photodegradation is another critical abiotic process that contributes to the transformation of organophosphorus compounds in the environment. This process can occur through two primary mechanisms: direct photolysis, where the molecule itself absorbs sunlight, and indirect photolysis, which is mediated by other light-absorbing substances in the environment. nih.gov
Organophosphorus compounds that absorb ultraviolet (UV) light at wavelengths greater than 290 nm, the threshold for sunlight reaching the Earth's surface, are susceptible to direct photolysis. nih.govresearchgate.net The photochemical reactions can be complex, involving bond cleavage (e.g., C-S or P-S bonds), oxidation, isomerization, and rearrangement. nih.govresearchgate.net
Indirect photolysis often involves reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and carbonate radicals (CO₃•⁻), which are generated in natural waters through the sunlight-induced breakdown of substances like nitrate (B79036) and dissolved organic matter. nih.gov Hydroxyl radicals are powerful oxidants that react rapidly with a wide range of pesticides. nih.gov The presence of photosensitizers, such as humic substances found in natural waters, can accelerate the photodegradation of organophosphorus compounds. researchgate.netresearchgate.net While direct photolysis of some organophosphorus pesticides can be insignificant due to low quantum yields, the presence of substances like hydrogen peroxide (which generates hydroxyl radicals under UV light) can significantly enhance their degradation rates. nih.govmdpi.com
For Sodium O,O-di-sec-butyl dithiophosphate, its potential for photodegradation would depend on its UV absorption spectrum. Given its organophosphorus structure with P=S and P-O-C bonds, it is expected to be susceptible to both direct and indirect photolytic degradation pathways, similar to other thio-organophosphates. nih.gov
Biodegradation Mechanisms and Microbial Transformation
Biological degradation is a key process for the environmental remediation of organophosphorus compounds. It relies on the metabolic activities of microorganisms to transform these substances into less harmful products.
Microorganisms in environments repeatedly exposed to specific contaminants, such as industrial wastewater treatment plants or contaminated soils, can adapt to use these chemicals as a source of nutrients. frontiersin.org Studies on the biodegradation of a related compound, sodium O,O-diethyl dithiophosphate, by bacteria isolated from contaminated metalworking fluids (a form of acclimated sludge) have elucidated a likely degradation pathway. nih.gov The breakdown was shown to proceed through the sequential formation of ethanol, followed by an aldehyde, and ultimately orthophosphate, indicating cleavage of the ester bonds and breakdown of the alkyl chains. nih.gov
Based on this analogous pathway, the microbial degradation of this compound by acclimated sludge would likely involve an initial enzymatic attack to cleave the P-O-C ester bond, releasing sec-butanol. The sec-butanol could then be oxidized by microbial alcohol dehydrogenases to form a ketone (2-butanone), with the dithiophosphate backbone being further broken down to release phosphate (B84403) and sulfide, which can be assimilated by the microorganisms.
Table 2: Proposed Microbial Degradation Pathway for this compound This pathway is inferred from the degradation of the diethyl analogue. nih.gov
| Step | Intermediate Compound | Process | Source |
| 1 | sec-Butanol | Enzymatic hydrolysis of the P-O-C ester bond | nih.gov |
| 2 | Aldehyde/Ketone (e.g., 2-Butanone) | Oxidation of sec-butanol | nih.gov |
| 3 | Orthophosphate and Sulfide | Breakdown of the inorganic backbone | nih.gov |
The initial and rate-limiting step in the biodegradation of organophosphorus compounds is often catalyzed by specific enzymes. A class of enzymes known as organophosphate hydrolases (OPH) or phosphotriesterases (PTEs) are particularly important. mdpi.comresearchgate.net These enzymes are capable of hydrolyzing a variety of phosphoester bonds, including P-O, P-S, and P-F bonds, making them effective catalysts for detoxification. researchgate.net
In the case of sodium O,O-diethyl dithiophosphate, an acid phosphodiesterase was identified as the enzyme responsible for initiating the degradation process. nih.gov The activity of this enzyme was significantly enhanced when the bacteria were grown in a medium where the dithiophosphate was the sole source of phosphorus, indicating enzymatic adaptation. nih.gov These enzymes function through a nucleophilic attack on the phosphorus center, often facilitated by one or more metal ions (such as Zn²⁺, Co²⁺, or Mn²⁺) in the active site. mdpi.comresearchgate.net The hydrolysis breaks the ester bond, which is the first step in detoxifying the compound and making the subsequent parts of the molecule available for further microbial metabolism. mdpi.com
The complete mineralization of complex organic compounds like this compound rarely falls to a single microbial species. Instead, it is often the result of the collective metabolic action of a diverse microbial community. nih.gov Different species within the community may perform different steps in the degradation pathway, a process known as metabolic cooperation or cross-feeding. nih.govtaylorfrancis.com
For example, the degradation of sodium O,O-diethyl dithiophosphate was accomplished by a consortium of four different bacterial strains, tentatively identified as belonging to the genera Aeromonas, Pseudomonas, Flavobacterium, and Bacillus. nih.gov This suggests that one species might perform the initial hydrolysis, while others consume the resulting alcohol and other intermediates. nih.gov Such cooperation allows for a more efficient and complete breakdown of the parent compound than would be possible by any single species alone. The structure of these microbial communities can shift and adapt in response to the presence of the contaminant, with species capable of metabolizing the compound or its byproducts becoming more abundant. frontiersin.orgnih.govmdpi.com This cooperative degradation is a robust feature of microbial ecosystems and is fundamental to the process of bioremediation. nih.gov
Bioremediation Strategies for Dithiophosphate-Contaminated Systems
Bioremediation presents a cost-effective and environmentally sound alternative for the decontamination of ecosystems polluted with organophosphorus compounds. oup.com The core principle involves leveraging microorganisms that can utilize these complex chemicals as a source of nutrients, thereby breaking them down into simpler, less harmful substances. oup.comscialert.net
Activated Sludge Treatment for Wastewater
Activated sludge is a widely used biological wastewater treatment process that employs a mixed community of microorganisms to break down organic pollutants. dep.state.pa.us This method is adaptable for treating industrial effluents containing complex organic molecules, including organophosphorus compounds. Acclimated activated sludge can utilize such compounds as a sole source of carbon and energy. capes.gov.br
Research on related organophosphorus compounds provides insight into the potential mechanisms and efficacy of this treatment. For instance, a study on the degradation of sodium O,O-diethyl dithiophosphate, a closely related chemical, by bacteria isolated from contaminated metalworking fluids identified several bacterial strains capable of its breakdown, including species of Aeromonas, Pseudomonas, Flavobacterium, and Bacillus. nih.gov The degradation process was found to be initiated by an acid phosphodiesterase enzyme. nih.gov
In a similar vein, studies on di-n-butyl phthalate (B1215562) (DBP), another complex organic ester, demonstrated that the bacterial strain Serratia marcescens C9, isolated from activated sludge, could effectively degrade it. researchgate.net The degradation followed first-order kinetics, with optimal conditions identified through systematic analysis. researchgate.net
Table 1: Optimal Conditions for DBP Degradation by Serratia marcescens C9
| Parameter | Optimal Level |
|---|---|
| Temperature | 37°C |
| pH | 7 |
| Initial DBP Concentration | 50 mg/L |
This interactive table is based on data for DBP degradation, serving as a model for the type of analysis applicable to dithiophosphate wastewater treatment. researchgate.net
Cell Immobilization Techniques for Enhanced Degradation
Cell immobilization is a technique that involves confining or attaching microbial cells to a solid support matrix. semanticscholar.orgijirset.com This approach offers several advantages over using free-cell cultures, including higher cell densities, enhanced stability, protection from environmental stressors, and easier separation of the biocatalyst from the treated effluent. semanticscholar.orgeeer.org The primary methods of immobilization include adsorption, encapsulation, and entrapment. ijirset.com
Table 2: Common Cell Immobilization Methods
| Immobilization Method | Description |
|---|---|
| Adsorption/Adhesion | Microbial cells adhere to the surface of porous or non-porous support materials through physical forces like van der Waals or electrostatic interactions. It is a simple and common method. ijirset.com |
| Encapsulation | Cells are enclosed within a semi-permeable membrane or capsule, which protects the cells while allowing the substrate and products to pass through. ijirset.com |
| Entrapment | Microorganisms are physically trapped within the porous network of a polymer or gel matrix, such as alginate or polyacrylamide. semanticscholar.org |
This interactive table summarizes key techniques used in cell immobilization for bioremediation. semanticscholar.orgijirset.com
Research has demonstrated the effectiveness of immobilized cells in degrading organophosphates. In one study, genetically engineered E. coli with surface-expressed organophosphorus hydrolase (OPH) were immobilized on a nonwoven polypropylene (B1209903) fabric. udel.edu These immobilized biocatalysts efficiently hydrolyzed a range of organophosphates. udel.edu
Table 3: Degradation of Organophosphates by Immobilized E. coli
| Compound | Initial Concentration | Degradation Time | Result |
|---|---|---|---|
| Paraoxon | 0.8 mM | ~100 minutes | 100% degradation |
| Coumaphos | Not Specified | < 3.5 hours | ~100% degradation |
| Diazinon | Not Specified | < 3.5 hours | ~100% degradation |
| Methyl Parathion | Not Specified | ~24 hours | ~100% degradation |
This interactive table is based on research findings for various organophosphates, demonstrating the potential of immobilized cell technology for dithiophosphate remediation. udel.edu
Notably, some studies have found no significant variation in hydrolytic activity between immobilized whole cells and free enzyme extracts, suggesting that the choice of application can depend on practical and economic considerations. researchgate.netnih.gov
Development of Engineered Microbes for Enhanced Degradative Abilities
Genetic engineering offers a powerful tool to enhance the natural bioremediation capabilities of microorganisms. mbl.or.kr By introducing or modifying specific genes, microbes can be developed to produce larger quantities of degradative enzymes or enzymes with higher catalytic efficiency and broader substrate specificity. mbl.or.krlifeasible.com
The primary targets for engineering are genes that encode for organophosphorus-degrading enzymes, such as organophosphorus hydrolase (OPH) and organophosphate-degrading enzyme (OpdA). mbl.or.krnih.gov These enzymes can hydrolyze a wide variety of organophosphate compounds. nih.govtandfonline.com Common bacterial hosts for these genetic modifications include E. coli and Pseudomonas species, chosen for their rapid growth and well-understood genetics. mbl.or.krlifeasible.com
Table 4: Examples of Engineered Microbial Systems for Organophosphate Degradation
| Engineered Microbe | Engineered Feature | Purpose |
|---|---|---|
| E. coli BL21 (DE3) | Expression of a fusion protein of Enhanced Green Fluorescent Protein (EGFP) and Organophosphorus Hydrolase (OPH). tandfonline.com | To degrade organophosphorus pesticides while allowing for direct monitoring of the bacteria via fluorescence. tandfonline.com |
| E. coli BL21(AI) | Dual-plasmid system containing a gene for Carboxylesterase B1 (pesticide degradation) and a conditional suicide gene. nih.gov | To create a "safe" genetically engineered bacterium that can degrade multiple pesticide classes and be eliminated from the environment when no longer needed. nih.gov |
This interactive table highlights innovative approaches in developing genetically engineered microbes for bioremediation. tandfonline.comnih.gov
These engineered systems can significantly improve the rate and extent of pollutant degradation. lifeasible.com For instance, researchers have constructed engineered E. coli that not only degrade pesticides but also contain reporter proteins for easy tracking or suicide genes to ensure environmental containment after their task is complete. tandfonline.comnih.gov
Environmental Fate of Transformation Products (excluding toxicity/hazard assessment)
When a parent compound like this compound is released into the environment, it undergoes various transformation processes, including microbial degradation, hydrolysis, and photolysis. frontiersin.org These processes break down the original molecule into a series of intermediate compounds known as transformation products (TPs). frontiersin.orgconfex.com
The environmental fate of these TPs is a critical component of a complete environmental assessment. usgs.gov Research has shown that TPs are not merely transient intermediates; they can be more mobile and persistent in soil and water than the parent compound from which they originated. frontiersin.org In some cases, TPs are detected more frequently in groundwater and surface water than the original pesticide. usgs.gov
A study on the breakdown of the closely related sodium O,O-diethyl dithiophosphate by bacteria provides a direct model for the transformation pathway. nih.gov The degradation was shown to involve the successive formation of simpler molecules as the original compound was broken apart. nih.gov This pathway is initiated by an enzyme that cleaves the phosphorus-ester bond. nih.gov Based on this analogous compound, the transformation of this compound would be expected to proceed through a similar pathway:
Initial Hydrolysis: The parent dithiophosphate molecule is hydrolyzed, cleaving one of the ester bonds to release sec-butanol and a dithiophosphate intermediate.
Further Degradation: The released alcohol (sec-butanol) can be further oxidized by microbial action to form aldehydes and subsequently other simpler organic molecules.
Final Mineralization: The phosphorus and sulfur components are ultimately converted to inorganic forms like orthophosphate and sulfate (B86663). nih.gov
Understanding these transformation pathways is essential for accurately modeling the environmental persistence and transport of contaminants. frontiersin.org
Future Research Directions and Unexplored Avenues for Sodium O,o Di Sec Butyl Dithiophosphate
Deeper Understanding of Complex Interfacial Phenomena at the Atomic Scale
The efficacy of Sodium O,O-di-sec-butyl dithiophosphate (B1263838) in applications like flotation and lubrication is fundamentally governed by its behavior at interfaces. A deeper, atomic-scale understanding of these interfacial phenomena is crucial for optimizing its performance and designing next-generation materials.
Advanced surface science techniques are pivotal in this endeavor. Atomic Force Microscopy (AFM) has emerged as a powerful tool for studying mineral surfaces and the adsorption of reagents in situ, even in liquid environments. researchgate.nethzdr.demdpi.com Future research should leverage AFM to directly visualize the adsorption of Sodium O,O-di-sec-butyl dithiophosphate on various mineral surfaces (e.g., copper, zinc, and lead sulfides) and on metal substrates relevant to lubrication. mdpi.com This can provide unprecedented detail on adsorption sites, the structure of the adsorbed layer, and how it influences surface properties like hydrophobicity. hzdr.deresearchgate.netcambridge.org For instance, AFM can be used to measure the forces between a particle and a bubble, providing direct insight into the role of the dithiophosphate in flotation. hzdr.de
Molecular dynamics (MD) simulations offer a complementary computational approach to understanding these interfaces. insa-lyon.frresearchgate.netnih.govresearchgate.netmdpi.com MD simulations can model the interaction of dithiophosphate molecules with solid surfaces and surrounding solvent molecules (e.g., water in flotation, base oil in lubrication). insa-lyon.frresearchgate.netnih.gov These simulations can reveal how the dithiophosphate molecules orient themselves at the interface, the nature of their binding to the surface, and how they displace other molecules. nih.govmdpi.com For example, MD simulations have been used to study the migration and adsorption of zinc dialkyl dithiophosphates (ZDDPs), close relatives of the sodium salt, onto iron oxide surfaces, revealing how they reduce wall slip in lubricated contacts. insa-lyon.frresearchgate.net Similar studies on this compound could elucidate its mechanism of action in various applications.
Development of Multi-Scale Modeling Approaches
To bridge the gap between atomic-scale understanding and macroscopic performance, the development of multi-scale modeling approaches is essential. These approaches combine high-accuracy quantum mechanics (QM) methods for describing chemical reactions with the efficiency of molecular mechanics (MM) and continuum models. acs.org
For this compound, a multi-scale modeling framework could look like this:
Quantum Mechanics (QM): At the most fundamental level, QM calculations, such as those based on Density Functional Theory (DFT), can be used to study the electronic structure of the dithiophosphate anion and its interaction with metal ions and surfaces. acs.org This can provide insights into reaction mechanisms, such as the initial decomposition pathways of the molecule under thermal or mechanical stress, which are crucial for understanding its function as an anti-wear additive. acs.orgresearchgate.net
Reactive Molecular Dynamics (ReaxFF): To simulate larger systems and longer timescales where chemical reactions are involved, reactive force fields like ReaxFF can be employed. escholarship.org This method can model the formation of protective tribofilms from dithiophosphate additives on metal surfaces during sliding contact, capturing bond breaking and formation events. escholarship.org
Classical Molecular Dynamics (MD): For studying physical processes like adsorption, diffusion, and the structure of the interfacial layer where bond-breaking is not the primary focus, classical MD simulations are highly effective. insa-lyon.frresearchgate.netnih.gov These simulations can model systems containing millions of atoms, providing insights into how the dithiophosphate molecules organize at the interface and influence the properties of the surrounding fluid. researchgate.netnih.gov
Continuum Models: The parameters derived from atomistic simulations (e.g., friction coefficients, adsorption energies) can then be fed into larger-scale continuum models, such as those based on computational fluid dynamics (CFD) or finite element analysis (FEA), to predict the performance of the compound in real-world applications like a flotation cell or a lubricated engine component.
By integrating these different modeling techniques, researchers can build a comprehensive picture of how molecular-level properties of this compound translate into its macroscopic function.
Exploration of New Catalytic Applications
While dithiophosphates are primarily known for their roles in mineral processing and lubrication, their metal complexes have shown potential in catalysis. Future research should explore new catalytic applications for complexes derived from this compound.
Metal dithiophosphate complexes, particularly of transition metals, have been investigated as catalysts for polymerization reactions. researchgate.net For example, nickel and cobalt dithiophosphate complexes have been studied as catalysts for the polymerization of butadiene. researchgate.net The structure of the dithiophosphate ligand can be tailored to influence the activity and selectivity of the catalyst. researchgate.net
The catalytic properties of dithiocarbamates, which are structurally related to dithiophosphates, also suggest potential avenues for research. Dithiocarbamate (B8719985) complexes have been used as catalysts in various organic syntheses and in polymerization. nih.gov Given the similarity in their metal-chelating properties, dithiophosphate complexes could potentially be adapted for similar catalytic transformations.
Furthermore, the encapsulation of metal dithiophosphate complexes within porous materials like zeolites could lead to novel heterogeneous catalysts. eurekalert.org Zeolite-encapsulated catalysts often exhibit enhanced stability, selectivity, and resistance to deactivation compared to their homogeneous counterparts. eurekalert.org Research in this area could focus on synthesizing and characterizing these novel materials and evaluating their performance in catalytic reactions such as hydrogenations, oxidations, and coupling reactions. eurekalert.org The development of green alternatives to traditional lubricant additives, such as vanadium-based complexes, also points to the potential for discovering new catalytic activities in related metal-ligand systems. nih.gov
Sustainable Chemical Pathways and Green Synthesis Methodologies
The principles of green chemistry are increasingly influencing the chemical industry, and the production of this compound is no exception. Future research will be heavily focused on developing more sustainable and environmentally benign synthetic pathways.
A key area of development is the use of catalyst- and solvent-free reaction conditions. For example, domino-multicomponent reactions have been developed for the synthesis of dithiophosphinates that proceed without the need for a catalyst or solvent, offering high atom economy and efficiency. researchgate.net Applying similar principles to the synthesis of dithiophosphates could significantly reduce the environmental footprint of their production.
The use of renewable feedstocks is another cornerstone of green synthesis. As mentioned previously, there is a growing interest in synthesizing lubricant additives from non-food biomass and waste vegetable oils. techbriefs.comtandfonline.comlube-media.comsciencedaily.com This approach not only reduces the reliance on fossil fuels but can also lead to biodegradable products, addressing the end-of-life concerns associated with conventional lubricants. tandfonline.com Research should focus on developing efficient catalytic processes to convert these renewable raw materials into functional dithiophosphate additives. techbriefs.comsciencedaily.com
Improving the efficiency of the existing synthesis process is also a target for green chemistry. This includes optimizing reaction conditions to maximize yield and minimize waste. For example, methods have been developed to improve the production of sodium dibutyl dithiophosphate by carefully controlling temperature and reaction times, and by capturing byproducts like hydrogen sulfide (B99878) for conversion into other commercial products.
Finally, the design of dithiophosphate analogues with improved biodegradability and lower toxicity is a critical long-term goal. This involves understanding the structure-property relationships that govern the environmental impact of these molecules and using that knowledge to design new compounds that are both effective and benign.
Q & A
Q. What are the established synthesis routes for Sodium O,O-di-sec-butyl dithiophosphate, and how do reaction conditions influence purity?
The compound is synthesized via the reaction of sec-butanol with phosphorus pentasulfide (P₂S₅), followed by neutralization with sodium hydroxide. Key parameters include stoichiometric ratios (typically 2:1 alcohol:P₂S₅), temperature control (40–60°C to prevent side reactions), and inert atmospheres to avoid oxidation . Purity is optimized through solvent selection (e.g., acetone for crystallization) and post-synthesis filtration to remove unreacted sulfur byproducts.
Q. How is the molecular structure of this compound characterized experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, providing bond lengths (e.g., P–S bonds averaging 1.97 Å) and hydrogen-bonding networks . Complementary techniques include:
Q. What is the role of this compound in sulfide mineral flotation, and how does it compare to xanthates?
As a collector, it selectively adsorbs onto sulfide mineral surfaces (e.g., chalcopyrite, pyrite) via thiol-group interactions. Compared to xanthates, it exhibits higher hydrophobicity and stability in acidic or oxidized environments, improving recovery rates for precious metals (e.g., Au, Ag) by 10–15% . Its branched sec-butyl groups enhance steric hindrance, reducing non-specific adsorption on gangue minerals .
Advanced Research Questions
Q. How can experimental design optimize the use of this compound in flotation systems with mixed collectors?
Q. How can researchers resolve contradictions in structural data for dithiophosphate salts across studies?
Discrepancies in bond lengths (e.g., P–S ranging from 1.97–2.01 Å) arise from crystallization solvents or counterion effects. To address this:
- Perform DFT calculations to compare theoretical vs. experimental geometries.
- Analyze hydrogen-bonding patterns (e.g., N–H···S interactions in ammonium salts ) that may distort anion geometry.
- Use high-resolution SC-XRD (≤0.8 Å resolution) to minimize measurement errors .
Q. What analytical methods assess the stability of this compound under varying environmental conditions?
- HPLC-MS : Monitors degradation products (e.g., oxidized thiophosphate species) in aqueous solutions at different pH levels.
- TGA/DSC : Determines thermal stability (decomposition onset ~200°C) and identifies phase transitions .
- Electrochemical Analysis : Measures corrosion inhibition efficiency on metal surfaces, critical for industrial applications .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
